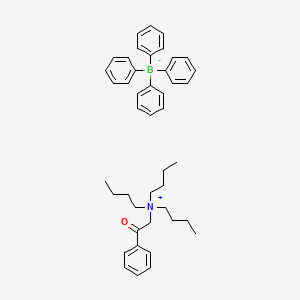
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is a chemical compound with the molecular formula C44H54BNO and a molecular weight of 623.72 g/mol . This compound is known for its unique structure, which includes a tetraphenylborate anion and a quaternary ammonium cation with phenacyl and tributyl groups . It is used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-N-phenacylammonium tetraphenylborate typically involves the reaction of N,N,N-tributyl-N-phenacylammonium chloride with sodium tetraphenylborate . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tetraphenylborate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenacyl group can yield benzoyl derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N,N,N-Tributyl-N-phenacylammonium tetraphenylborate exerts its effects involves the interaction of the quaternary ammonium cation with various molecular targets. The phenacyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The tetraphenylborate anion can stabilize these intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Tributyl-N-benzylammonium tetraphenylborate
- N,N,N-Tributyl-N-methylammonium tetraphenylborate
- N,N,N-Tributyl-N-ethylammonium tetraphenylborate
Uniqueness
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is unique due to the presence of the phenacyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical and biological applications .
Propiedades
Fórmula molecular |
C44H54BNO |
|---|---|
Peso molecular |
623.7 g/mol |
Nombre IUPAC |
tetraphenylboranuide;tributyl(phenacyl)azanium |
InChI |
InChI=1S/C24H20B.C20H34NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h1-20H;10-14H,4-9,15-18H2,1-3H3/q-1;+1 |
Clave InChI |
FIGPMDSGGKQZRF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


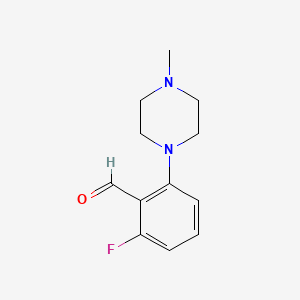

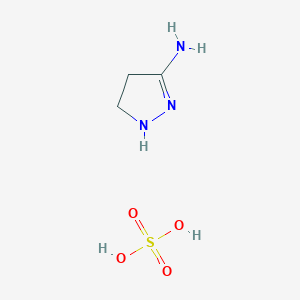

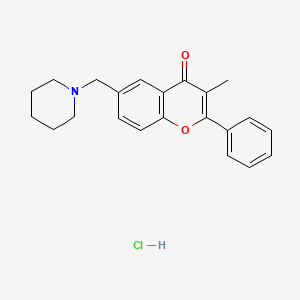
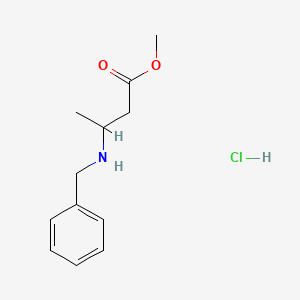
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
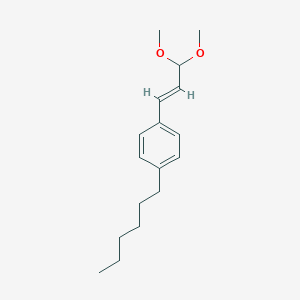
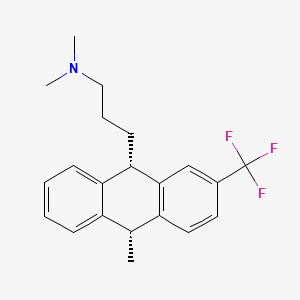
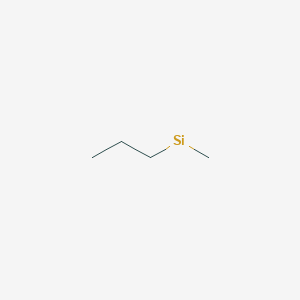

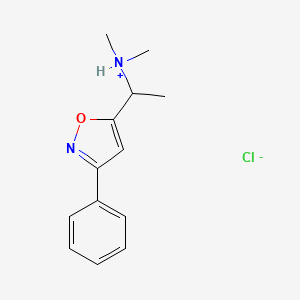
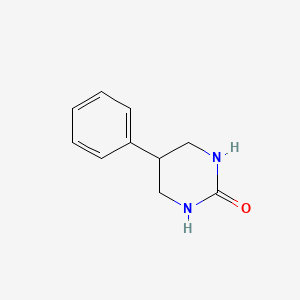
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
